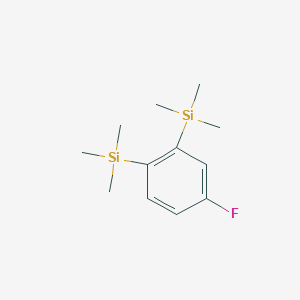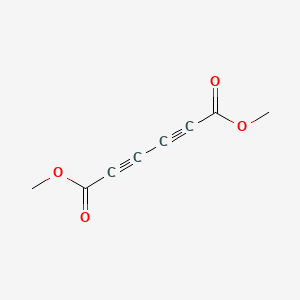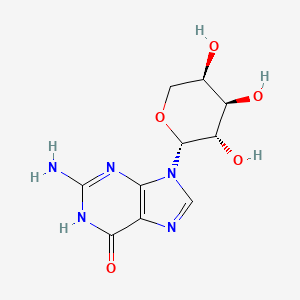
N-(2-aminophenyl)-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminophenyl)-3-bromobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of an aminophenyl group attached to a bromobenzamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-3-bromobenzamide typically involves the reaction of 2-aminophenylamine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product . The reaction can be represented as follows:
2-aminophenylamine+3-bromobenzoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminophenyl)-3-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminophenyl group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield aniline derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of N-(2-aminophenyl)-3-alkoxybenzamide or N-(2-aminophenyl)-3-thiolbenzamide.
Oxidation: Formation of N-(2-nitrophenyl)-3-bromobenzamide.
Reduction: Formation of N-(2-aminophenyl)-3-aminobenzamide.
Coupling: Formation of biaryl compounds with various functional groups.
Applications De Recherche Scientifique
N-(2-aminophenyl)-3-bromobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-aminophenyl)-3-bromobenzamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound may also interact with other proteins and enzymes, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
N-(2-aminophenyl)-3-bromobenzamide can be compared with other similar compounds such as:
N-(2-aminophenyl)-benzamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
N-(2-aminophenyl)-2-methylquinoline-4-carboxamide: Contains a quinoline moiety, offering distinct pharmacological properties.
N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide: Features a styryl group, enhancing its anticancer activity.
The uniqueness of this compound lies in its bromine atom, which provides additional sites for chemical modification and enhances its potential as a versatile intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C13H11BrN2O |
|---|---|
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-3-bromobenzamide |
InChI |
InChI=1S/C13H11BrN2O/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,15H2,(H,16,17) |
Clé InChI |
WGVWHBNLXQYMPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)NC(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14115153.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14115154.png)
![2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]-](/img/structure/B14115170.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14115180.png)
![(2S,5S)-2-amino-6-[[(2R,5R)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid](/img/structure/B14115182.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115208.png)





![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14115236.png)
